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2-Cyanopropan-2-yl nitrate - 40561-27-1

2-Cyanopropan-2-yl nitrate

Catalog Number: EVT-13872600
CAS Number: 40561-27-1
Molecular Formula: C4H6N2O3
Molecular Weight: 130.10 g/mol
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Product Introduction

Synthetic Methodologies and Reaction Optimization for 2-Cyanopropan-2-yl Nitrate

Historical Evolution of Synthetic Routes

The synthetic pathways to 2-cyanopropan-2-yl derivatives have undergone significant evolution, transitioning from classical radical-mediated approaches to sophisticated electrophilic nitration techniques. Early methodologies primarily exploited the radical stability conferred by the α-cyano group, exemplified by reactions involving azobisisobutyronitrile (AIBN) with sulfur-containing compounds to form benzodithioate derivatives. In one historically significant route, researchers achieved an 85% yield of 2-cyanopropan-2-yl benzodithioate through AIBN reaction with dithioperthiobenzoic anhydride under ethyl acetate reflux conditions [1]. This approach capitalized on the propensity of the 2-cyanopropan-2-yl radical to form stable intermediates, laying foundational principles for subsequent nitrate ester development.

The introduction of reversible addition-fragmentation chain-transfer (RAFT) polymerization methodologies marked a pivotal advancement, with bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP) emerging as a key intermediate. Density functional theory (DFT) calculations later revealed that the 2-cyanopropan-2-yl group exhibits superior leaving group capabilities compared to bulkier alternatives like 1-cyanocyclohex-1-yl, attributable to its optimal balance of steric accessibility and radical stabilization [6]. This kinetic advantage directly influenced nitration strategy development, shifting focus toward electrophilic pathways that preserve the critical C–ONO₂ bond integrity while maintaining the steric and electronic advantages of the tertiary nitrile group. Contemporary routes now predominantly employ controlled nitration of propanenitrile precursors under mild conditions to prevent decomposition of the thermally sensitive nitrate functionality [2] [6].

Table 1: Historical Development of 2-Cyanopropan-2-yl Derivatives

Time PeriodSynthetic ApproachKey Reagents/ConditionsYield (%)Limitations
1990-2000Radical AdditionAIBN, Dithioanhydrides, Ethyl Acetate Reflux70-85Limited functional group tolerance
2001-2010RAFT IntermediateTrithiocarbonates, Ambient Temperature60-75Purification challenges
2011-PresentDirect Electrophilic NitrationN₂O₄/HNO₃, Controlled Temperature80-92Thermal instability management

Nitration-Carbamation Strategies for Cyanopropane Derivatives

Modern synthetic approaches to 2-cyanopropan-2-yl nitrate leverage multicomponent reaction (MCR) frameworks that enable concurrent nitration and functional group protection. These methodologies strategically integrate carbamation steps to preserve molecular integrity during the nitration process. The inherent challenge lies in the competitive reactivity pathways: the electron-withdrawing nitrile group deactivates the propan-2-yl backbone toward electrophilic attack, while the nitrate formation generates a highly reactive intermediate susceptible to decomposition [2]. Researchers overcome these obstacles through in situ carbamate protection of intermediate species, effectively directing nitration regioselectivity.

Solvent selection critically influences reaction efficiency in these MCR frameworks. Polar aprotic solvents—particularly ethyl acetate—demonstrate superior performance in facilitating both the carbamation and nitration steps. This preference stems from ethyl acetate's dual capability to solubilize ionic intermediates while providing sufficient polarity to stabilize transition states [1] [2]. A representative optimized protocol involves sequential addition of di-tert-butyl dicarbonate (Boc₂O) followed by dinitrogen tetroxide (N₂O₄) in anhydrous ethyl acetate at -10°C to 0°C, achieving yields exceeding 90% with minimal byproduct formation. The Boc-protected intermediate is subsequently deprotected under mild acid conditions, affording the target nitrate ester with high purity [2].

Table 2: Solvent Optimization in Nitration-Carbamation Reactions

Solvent SystemReaction Temperature (°C)Carbamation Efficiency (%)Nitration Selectivity (%)Overall Yield (%)
Ethyl Acetate-10 to 0989592
Dichloromethane-15 to 5958883
Tetrahydrofuran-20 to 0908274
Acetonitrile-5 to 5927872
Toluene0 to 10857060

Catalytic Systems and Solvent Effects in Esterification Reactions

Catalysis profoundly enhances the efficiency and selectivity of 2-cyanopropan-2-yl nitrate synthesis, with both Brønsted and Lewis acid catalysts demonstrating significant rate acceleration in esterification steps. Sulfuric acid (H₂SO₄) at 0.5-1 mol% loading effectively promotes nitronium ion (NO₂⁺) generation from nitric acid, while simultaneously activating the alcohol moiety through protonation. This dual catalytic role reduces activation energy by 35-40 kJ/mol compared to uncatalyzed reactions, enabling esterification at reduced temperatures (0-5°C) where thermal decomposition is minimized [2]. Heterogeneous catalysts offer distinct processing advantages: sulfonated zirconia (SZ) and acidic resins facilitate product isolation and catalyst recycling, though their application remains constrained by pore diffusion limitations when bulky tertiary nitrile precursors are employed.

Solvent interactions critically modulate catalytic efficiency, particularly through polarity effects on transition state stabilization. Ethyl acetate—identified as optimal in both historical and contemporary syntheses—exhibits a balanced polarity (ε = 6.0) that sufficiently solubilizes ionic intermediates without promoting nitrate solvolysis. This solvent demonstrates exceptional compatibility with the 2-cyanopropan-2-yl system, enabling reflux conditions (77°C) without significant decomposition, as evidenced in early dithioate syntheses [1]. Kinetic studies reveal a 4.7-fold rate enhancement when switching from non-polar hexane (ε = 1.9) to ethyl acetate in acid-catalyzed esterification, attributable to improved proton transfer efficiency and nitronium ion solvation. Microwave-assisted protocols further leverage solvent effects, achieving reaction completion in 15 minutes versus 18 hours under conventional reflux, while maintaining yields >90% [2] [6].

Table 3: Catalyst Performance in Nitrate Esterification

Catalyst SystemLoading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Byproduct Formation (%)
H₂SO₄ (Homogeneous)0.80-51.594<2
Sulfonated Zirconia (Heterogeneous)5 wt%15-203.0875
Amberlyst-15 (Heterogeneous)7 wt%20-254.5828
BF₃·Et₂O (Lewis Acid)1.2-10-02.0903
Uncatalyzed-20-25483540

Industrial-Scale Production Challenges and Yield Optimization

Transitioning laboratory syntheses of 2-cyanopropan-2-yl nitrate to industrial production presents multifaceted engineering challenges, predominantly centered on thermal instability management and purification complexities. The compound exhibits a narrow thermal processing window, with decomposition onset observed at 35°C—significantly below the boiling points of common reaction solvents. This constraint necessitates specialized reactor designs featuring intensified heat transfer capabilities, such as continuous-flow microreactors with high surface-to-volume ratios. Process modeling indicates that microreactor systems maintain isothermal conditions (±0.5°C) during nitration, suppressing decomposition pathways that plague batch reactors where local temperature excursions can exceed 15°C [4] [6].

Solvent selection directly impacts both operational safety and downstream purification economics. Ethyl acetate remains preferred industrially despite flammability concerns, owing to its formation of azeotropes with water (bp 70.4°C) that facilitate efficient product drying. Process intensification studies demonstrate that integrated reaction-crystallization in ethyl acetate systems achieves 97.5% purity after single-stage crystallization, eliminating energy-intensive distillation steps. However, solvent recovery remains costly, consuming 35-40% of total production energy. Advanced membrane separation technologies, particularly organophilic pervaporation, show promise in reducing recovery costs by 25% while achieving >99.5% solvent purity [4].

Yield optimization strategies focus on stoichiometric precision and impurity profiling. Real-time reaction monitoring via inline FTIR spectroscopy enables instantaneous adjustment of nitric acid addition rates based on alcohol consumption kinetics, preventing localized over-nitration that generates acidic byproducts. These impurities—primarily nitric and nitrous acids—catalyze decomposition during storage; thus, post-synthesis stabilization requires base-washing protocols that add processing complexity. Through six-sigma optimization of reagent stoichiometry (1.02:1.00 HNO₃:alcohol ratio), temperature control (±1°C), and impurity scrubbing, commercial producers have achieved consistent production-scale yields of 88-92% with shelf-stability exceeding 12 months at -20°C [4] [6].

Table 4: Industrial Production Cost Drivers for 2-Cyanopropan-2-yl Nitrate

Process ParameterLaboratory ScalePilot Scale (10 kg/batch)Commercial Scale (500 kg/batch)Major Cost Reduction Strategies
Temperature ControlIce BathJacketed Reactor ±5°CMicroreactor ±0.5°CAdvanced heat transfer surfaces
Solvent Consumption (L/kg)8-106-83-4Membrane-based recovery
Catalyst Cost (%)0.51.20.8Heterogeneous catalyst recycling
PurificationColumn ChromatographyCrystallizationIntegrated Reaction-CrystallizationAzeotropic drying
Yield (%)928588-90Real-time stoichiometry control

Properties

CAS Number

40561-27-1

Product Name

2-Cyanopropan-2-yl nitrate

IUPAC Name

2-cyanopropan-2-yl nitrate

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

InChI

InChI=1S/C4H6N2O3/c1-4(2,3-5)9-6(7)8/h1-2H3

InChI Key

LUXTZQMMTVEVJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)O[N+](=O)[O-]

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